molecular formula C27H25N3O4 B10837815 17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione

17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione

Cat. No.: B10837815
M. Wt: 455.5 g/mol
InChI Key: XIFXMAQLEGCDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY-317644 is a small molecular drug developed by Eli Lilly and Company. It is known for its role as an inhibitor of protein kinase C and phosphotransferases.

Preparation Methods

The synthesis of LY-317644 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for LY-317644 involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

LY-317644 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups with others, using reagents like alkyl halides or amines.

Scientific Research Applications

Mechanism of Action

LY-317644 exerts its effects by inhibiting protein kinase C and phosphotransferases. Protein kinase C is a family of enzymes that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By inhibiting these enzymes, LY-317644 can disrupt these processes, leading to the suppression of tumor growth and progression .

Comparison with Similar Compounds

LY-317644 can be compared with other protein kinase C inhibitors, such as:

    Staurosporine: A potent protein kinase C inhibitor with a broad spectrum of activity.

    Gö 6983: A selective inhibitor of protein kinase C isoforms.

    Bisindolylmaleimide I: Another selective inhibitor of protein kinase C.

Compared to these compounds, LY-317644 is unique due to its specific structure and the particular pathways it targets. This uniqueness makes it a valuable tool for studying the role of protein kinase C in various biological processes .

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

17-(hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione

InChI

InChI=1S/C27H25N3O4/c31-16-17-10-12-30-15-21(19-7-2-4-9-23(19)30)25-24(26(32)28-27(25)33)20-14-29(11-5-13-34-17)22-8-3-1-6-18(20)22/h1-4,6-9,14-15,17,31H,5,10-13,16H2,(H,28,32,33)

InChI Key

XIFXMAQLEGCDQV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCC(OC1)CO)C6=CC=CC=C65)C(=O)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.